molecular formula C25H33N3O4S B4343196 N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

Cat. No.: B4343196
M. Wt: 471.6 g/mol
InChI Key: RYNUMQVVXVXPSC-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a pyrazolylmethyl group, and an isopropylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-dimethoxyphenyl ethylamine, followed by the introduction of the pyrazolylmethyl group through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the isopropylbenzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-6-28-22(13-15-26-28)18-27(16-14-20-7-12-24(31-4)25(17-20)32-5)33(29,30)23-10-8-21(9-11-23)19(2)3/h7-13,15,17,19H,6,14,16,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNUMQVVXVXPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

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